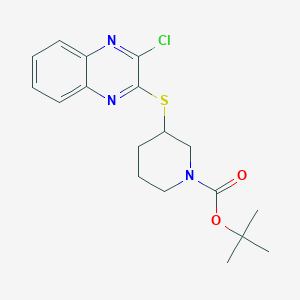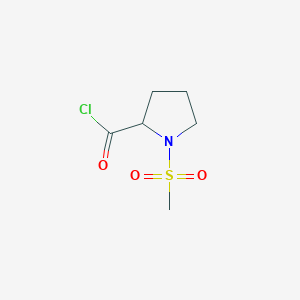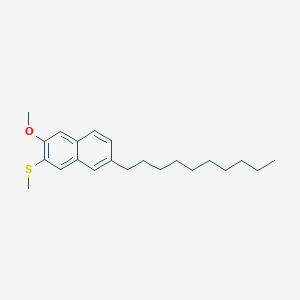
6-Decyl-3-methylthio-2-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane: is an organic compound with a complex structure that includes a naphthalene ring substituted with a decyl chain, a methoxy group, and a methylsulfane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane typically involves multi-step organic reactions. One common approach is to start with a naphthalene derivative and introduce the decyl chain through a Friedel-Crafts alkylation reaction. The methoxy group can be introduced via a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of (7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The methylsulfane group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cell membranes, or interference with cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-methoxynaphthalen-2-yl)(methyl)sulfane: Similar structure but lacks the decyl chain.
(2-methoxynaphthalen-1-yl)(methyl)sulfane: Similar structure but with different substitution patterns on the naphthalene ring.
Uniqueness
(7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane is unique due to the presence of the decyl chain, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C22H32OS |
|---|---|
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
6-decyl-2-methoxy-3-methylsulfanylnaphthalene |
InChI |
InChI=1S/C22H32OS/c1-4-5-6-7-8-9-10-11-12-18-13-14-19-16-21(23-2)22(24-3)17-20(19)15-18/h13-17H,4-12H2,1-3H3 |
Clé InChI |
AEIDGLABIJGUSX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC2=CC(=C(C=C2C=C1)OC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13969430.png)
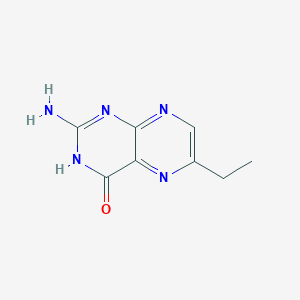
![4,7-Methano-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13969439.png)
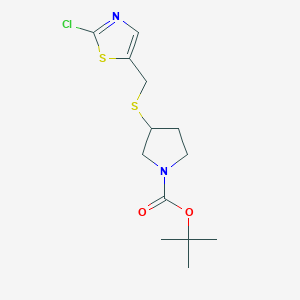
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969452.png)

![2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one](/img/structure/B13969463.png)
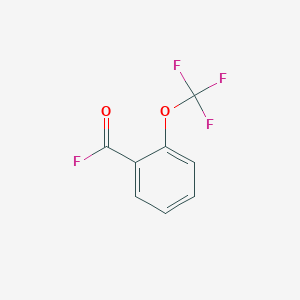

![2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno[2,3-f][1]benzothiol-8-yl]furan](/img/structure/B13969477.png)

